4-Chloro-N-(2-{2-[(E)-1-(2,6-dichlorophenyl)methylidene]hydrazino}-2-oxoethyl)-1-benzenesulfonamide
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Overview
Description
4-Chloro-N-(2-{2-[(E)-1-(2,6-dichlorophenyl)methylidene]hydrazino}-2-oxoethyl)-1-benzenesulfonamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(2-{2-[(E)-1-(2,6-dichlorophenyl)methylidene]hydrazino}-2-oxoethyl)-1-benzenesulfonamide typically involves multiple steps. One common method includes the condensation of 2,6-dichlorobenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(2-{2-[(E)-1-(2,6-dichlorophenyl)methylidene]hydrazino}-2-oxoethyl)-1-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium azide and alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Chloro-N-(2-{2-[(E)-1-(2,6-dichlorophenyl)methylidene]hydrazino}-2-oxoethyl)-1-benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(2-{2-[(E)-1-(2,6-dichlorophenyl)methylidene]hydrazino}-2-oxoethyl)-1-benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2,6-dichlorophenyl)-acetamide
- N-(2,6-Dimethylphenyl)chloroacetamide
Uniqueness
4-Chloro-N-(2-{2-[(E)-1-(2,6-dichlorophenyl)methylidene]hydrazino}-2-oxoethyl)-1-benzenesulfonamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C15H12Cl3N3O3S |
---|---|
Molecular Weight |
420.7 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H12Cl3N3O3S/c16-10-4-6-11(7-5-10)25(23,24)20-9-15(22)21-19-8-12-13(17)2-1-3-14(12)18/h1-8,20H,9H2,(H,21,22)/b19-8+ |
InChI Key |
FBTLUYCZOOKQKS-UFWORHAWSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC(=O)CNS(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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